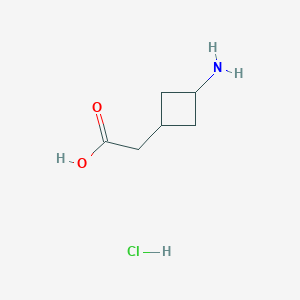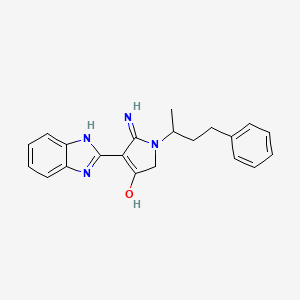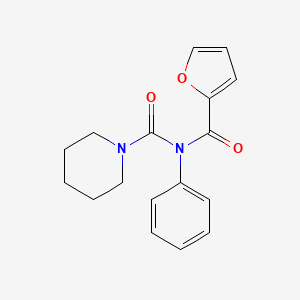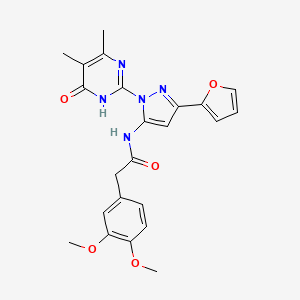
cis-(3-Aminocyclobutyl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a compound that can be considered a derivative of cyclobutane-based amino acids. While the specific compound is not directly discussed in the provided papers, related compounds such as cis-2-Aminocyclohex-4-enecarboxylic acid and cis- and trans-3-Aminocyclobutanecarboxylic acids are mentioned, which share structural similarities and could provide insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related cyclobutane amino acids has been described in the literature. For instance, an expedient approach to cis- and trans-3-aminocyclobutanecarboxylic acids was developed from 1,1-cyclobutanedicarboxylic acid, with stereochemistry confirmed by nuclear Overhauser effect spectroscopy experiments . Additionally, a photochemical route to hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid with an all-cis geometry has been reported, featuring endo-selective [2 + 2]-photocycloaddition reactions and regioselective ring opening/Hofmann rearrangement/nitrogen protection . These methods could potentially be adapted for the synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride.
Molecular Structure Analysis
The molecular structure of cyclobutane amino acids is characterized by the presence of a cyclobutane ring, which imparts conformational constraints to the molecule. For example, cis-2-Aminocyclohex-4-enecarboxylic acid residues show a conformational preference similar to that of cis-2-aminocyclohexanecarboxylic acid, leading to the adoption of helical conformations in peptides . This suggests that the cis-(3-Aminocyclobutyl)acetic acid hydrochloride may also exhibit conformational rigidity due to its cyclobutane core.
Chemical Reactions Analysis
The reactivity of cyclobutane amino acids can be diverse. For instance, cis-3-Chloroacrylic acid dehalogenase can catalyze the hydrolytic dehalogenation of cis-3-haloacrylates, and it processes other substrates such as allenes to produce acetoacetate through a mechanism involving enamine formation . Although this enzyme does not directly relate to the compound of interest, it highlights the potential reactivity of cyclobutane-containing compounds in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane amino acids can vary depending on the substituents present on the cyclobutane ring. For example, cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids have been synthesized with different pKa values for the amino groups, indicating that the stereochemistry can influence the acid-base properties of these molecules . This information could be extrapolated to suggest that the physical and chemical properties of cis-(3-Aminocyclobutyl)acetic acid hydrochloride would also be influenced by its stereochemistry and substituents.
Aplicaciones Científicas De Investigación
Conformational Studies and Synthesis
cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a conformationally restricted analogue of GABA, and its enantiomers have been synthesized through homologation and intramolecular photocyclization routes. These processes provide insight into the stereochemical configuration and potential applications in conformational studies and drug design (Awada et al., 2014).
Enzyme Function and Mechanism
The compound has been studied in the context of cis-3-chloroacrylic acid dehalogenase (cis-CaaD) activity. cis-CaaD processes substrates like allenes to produce acetoacetate, indicating its significance in enzyme function and metabolic pathways. This research uncovers the enzyme's unexpected inactivation through covalent substrate bonding, shedding light on potential mechanisms of enzyme-substrate interaction and catalysis (Schroeder et al., 2012).
Solar Energy Harvesting
In the field of solar energy, single-phase CuInSe2 (CIS) absorber material is crucial for high-quality thin film solar cells. The study of acidic additives like oxalic acid, acetic acid, and hydrochloric acid in the deposition of CIS films highlights their role in solar cell efficiency and performance. This research provides valuable insights into materials science and the optimization of solar cell components (Sun et al., 2014).
Stereochemistry and Peptide Design
The compound is also relevant in the study and synthesis of stereoisomers in the context of unnatural amino acids and peptide design. Research in this area contributes to our understanding of stereochemistry and provides pathways for synthesizing various stereoisomers. Such studies are essential for drug development and understanding protein folding and function (Bakonyi et al., 2013).
Propiedades
IUPAC Name |
2-(3-aminocyclobutyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-1-4(2-5)3-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULUUIGASJOBOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1523606-40-7 |
Source


|
| Record name | rac-2-[(1r,3r)-3-aminocyclobutyl]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2527514.png)

![tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate](/img/structure/B2527519.png)
![2-Chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-6-fluorobenzamide](/img/structure/B2527520.png)
![1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone](/img/structure/B2527521.png)

![Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B2527524.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2527527.png)



![2-(2H-1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2527535.png)
